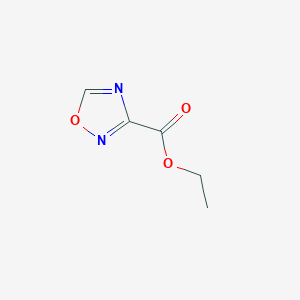![molecular formula C16H20N2O5S B2904580 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309552-47-2](/img/structure/B2904580.png)
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Properties
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds exist in equilibrium and have significant implications in the field of organometallic chemistry (Lazareva et al., 2017).
Antioxidant Properties
- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives show considerable antioxidant activity. Their synthesis and antioxidant properties were studied, highlighting their potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is critical in biochemistry and pharmacology (Chkirate et al., 2019).
α-Glucosidase Inhibitory Potential
- N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrate promising α-glucosidase inhibitory potential, indicating their utility in medical chemistry, especially for diabetes management (Iftikhar et al., 2019).
Anticancer Activity
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit notable anticancer activity. Their structural properties and biological evaluations suggest potential applications in cancer treatment (Evren et al., 2019).
Photochemical and Thermochemical Modeling
- Benzothiazolinone acetamide analogs demonstrate significant photochemical and thermochemical properties. They are potential candidates for use in dye-sensitized solar cells (DSSCs), showcasing their utility in renewable energy research (Mary et al., 2020).
In Vitro Metabolism Studies
- N-alkyl-N-(5-isothiazolyl)phenylacetamides undergo metabolism catalyzed by monooxygenase enzymes. These studies are essential in understanding drug metabolism and designing new pharmacological agents (Sheets et al., 1997).
Polymer Science Applications
- Poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] can be used to create a variety of polythiophene derivatives with potential applications in high-throughput screening and drug discovery (Bernier et al., 2002).
Synthesis Techniques
- High yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide demonstrates efficient synthesis techniques important in pharmaceutical chemistry (King, 2007).
Food and Organism Studies
- Studies on methylglyoxal in food and organisms provide insights into its effects and applications in nutrition and health sciences (Nemet et al., 2006).
Synthesis and Characterization
- Synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of chemical synthesis in developing new compounds for various applications (Zhong-cheng & Shu Wan-yin, 2002).
Propriétés
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNNBMYXFZJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)


![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)




![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)
![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)
![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)
